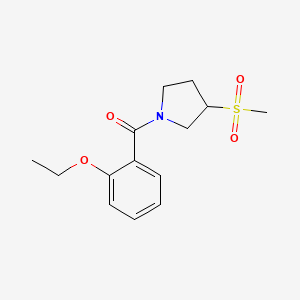

1-(2-ethoxybenzoyl)-3-methanesulfonylpyrrolidine

Description

1-(2-Ethoxybenzoyl)-3-methanesulfonylpyrrolidine is an organic compound that features a pyrrolidine ring substituted with an ethoxybenzoyl group and a methanesulfonyl group

Properties

IUPAC Name |

(2-ethoxyphenyl)-(3-methylsulfonylpyrrolidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4S/c1-3-19-13-7-5-4-6-12(13)14(16)15-9-8-11(10-15)20(2,17)18/h4-7,11H,3,8-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTMJKZWYESIOBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)N2CCC(C2)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-ethoxybenzoyl)-3-methanesulfonylpyrrolidine typically involves the following steps:

Preparation of 2-ethoxybenzoyl chloride: This can be achieved by reacting 2-ethoxybenzoic acid with thionyl chloride.

Formation of the pyrrolidine derivative: The 2-ethoxybenzoyl chloride is then reacted with pyrrolidine in the presence of a base such as triethylamine to form the 1-(2-ethoxybenzoyl)pyrrolidine.

Introduction of the methanesulfonyl group: Finally, the 1-(2-ethoxybenzoyl)pyrrolidine is treated with methanesulfonyl chloride in the presence of a base like pyridine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-(2-Ethoxybenzoyl)-3-methanesulfonylpyrrolidine can undergo various chemical reactions, including:

Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The carbonyl group in the ethoxybenzoyl moiety can be reduced to form alcohol derivatives.

Substitution: The methanesulfonyl group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions include sulfone derivatives, alcohol derivatives, and various substituted pyrrolidine derivatives.

Scientific Research Applications

1-(2-Ethoxybenzoyl)-3-methanesulfonylpyrrolidine has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a probe to study biological processes involving pyrrolidine derivatives.

Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-ethoxybenzoyl)-3-methanesulfonylpyrrolidine involves its interaction with specific molecular targets. The ethoxybenzoyl group can interact with hydrophobic pockets in proteins, while the methanesulfonyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

1-(2-Methoxybenzoyl)-3-methanesulfonylpyrrolidine: Similar structure but with a methoxy group instead of an ethoxy group.

1-(2-Ethoxybenzoyl)-3-methylpyrrolidine: Similar structure but with a methyl group instead of a methanesulfonyl group.

Uniqueness

1-(2-Ethoxybenzoyl)-3-methanesulfonylpyrrolidine is unique due to the presence of both the ethoxybenzoyl and methanesulfonyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Biological Activity

1-(2-Ethoxybenzoyl)-3-methanesulfonylpyrrolidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound has a complex molecular structure that contributes to its biological activity. The compound features a pyrrolidine ring substituted with both an ethoxybenzoyl and a methanesulfonyl group, which enhances its interaction with biological targets.

- Molecular Formula : C13H15NO4S

- Molecular Weight : 285.33 g/mol

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors:

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.

- Receptor Modulation : It may also modulate receptor activity, influencing signaling pathways related to inflammation and pain.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Anti-inflammatory Activity : Studies suggest that this compound can reduce inflammation, making it a candidate for treating inflammatory diseases.

- Antimicrobial Properties : Preliminary investigations show potential antimicrobial activity against various pathogens, indicating its usefulness in infectious disease management.

- Analgesic Effects : Its ability to modulate pain pathways suggests possible applications in pain management therapies.

Data Table: Summary of Biological Activities

| Biological Activity | Effect | Reference |

|---|---|---|

| Anti-inflammatory | Significant reduction in inflammatory markers | |

| Antimicrobial | Effective against Gram-positive bacteria | |

| Analgesic | Pain relief in animal models |

Case Study 1: Anti-inflammatory Effects

In a controlled study, the anti-inflammatory effects of this compound were evaluated using an animal model of arthritis. The treatment group showed a significant decrease in paw swelling and serum levels of pro-inflammatory cytokines compared to the control group. This suggests the compound's potential utility in managing chronic inflammatory conditions.

Case Study 2: Antimicrobial Efficacy

A separate investigation assessed the antimicrobial properties of the compound against various bacterial strains. Results indicated that it exhibited notable activity against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent. The minimum inhibitory concentration (MIC) values were determined, demonstrating effectiveness at low concentrations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.